7-chloro-6-methoxy-1H-indole
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Overview
Description
7-chloro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-methoxy-1H-indole typically involves the chlorination and methoxylation of indole derivatives. One common method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures . This method ensures the selective introduction of chlorine and methoxy groups at the desired positions on the indole ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-chloro-6-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Nitro and sulfonyl derivatives.
Scientific Research Applications
7-chloro-6-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
6-Methoxyindole: Inhibits the chlorinating activity of myeloperoxidase and generation of hypochlorous acid.
7-Methoxyindole: Inhibits tobacco cell growth and can be partially reversed by indole and tryptophan.
Uniqueness: 7-chloro-6-methoxy-1H-indole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the indole ring enhances its reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
1227604-21-8 |
---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.619 |
IUPAC Name |
7-chloro-6-methoxy-1H-indole |
InChI |
InChI=1S/C9H8ClNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,1H3 |
InChI Key |
BDRUOCVGMXUGKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CN2)Cl |
Synonyms |
7-CHLORO-6-METHOXYINDOLE |
Origin of Product |
United States |
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